molecular formula C12H14F3O5P B1368852 Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate CAS No. 54094-19-8

Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate

Cat. No.: B1368852
CAS No.: 54094-19-8
M. Wt: 326.2 g/mol
InChI Key: MBGWNNJXMYHKQO-UHFFFAOYSA-N
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Mechanism of Action

The mechanism by which Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:

These compounds share some properties but differ in their reactivity and applications .

Properties

IUPAC Name

1-dimethoxyphosphoryl-3-[3-(trifluoromethyl)phenoxy]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3O5P/c1-18-21(17,19-2)8-10(16)7-20-11-5-3-4-9(6-11)12(13,14)15/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGWNNJXMYHKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC(=O)COC1=CC=CC(=C1)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566796
Record name Dimethyl {2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54094-19-8
Record name Dimethyl {2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl [2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of dimethyl 3-[3-(trifluoromethyl)phenoxy]-2-semicarbazonopropylphosphonate (19.2 g, 50 mmol), CH2Cl2 (50 mL) and 6 N HCl (50 mL) was stirred for 2 h at rt. Water (50 mL) was added to the mixture. The organic layer was separated, washed with brine, dried over Na2SO4, filtered through short column of silica gel and concentrated in vacuo to give 15.1 g (93%) of dimethyl 3-[3-(trifluoromethyl)phenoxy]-2-oxopropylphosphonate as light yellow oil. 1H NMR (CDCl3) δ: 7.42 (t, J=8.0 Hz, 1H), 7.22 (d, J=8.0 Hz, 1H), 7.11 (s, 1H), 7.07 (d, J=8.0 Hz, 1H), 4.77 (s, 2H), 3.80 (s, 3H), 3.74 (s, 3H), 3.23 (d, J=12 Hz, 2H).
Name
dimethyl 3-[3-(trifluoromethyl)phenoxy]-2-semicarbazonopropylphosphonate
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate
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Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate
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Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate
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Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate
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Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate
Reactant of Route 6
Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate

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